Cas no 97-53-0 (Eugenol)

Eugenol is an essential oil found in cloves, which has antibacterial, insect repellent and antioxidant activities Eugenol can also inhibit lipid peroxidation
Eugenol structure
Eugenol structure
Eugenol
97-53-0
C10H12O2
164.201083183289
MFCD00008654
34905
24862128

Eugenol Properties

Names and Identifiers

    • Eugenol
    • SYNTHETIC CLOVE OIL
    • PHENOL, 4-ALLYL-2-METHOXY
    • 1,3,4-Eugenol
    • 1-Allyl-4-hydroxy-3-methoxybenzene
    • 1-Hydroxy-2-methoxy-4-allylbenzene
    • 1-Hydroxy-2-methoxy-4-prop-2-enylbenzene
    • 2-Hydroxy-5-allylanisole
    • 2-Methoxy-1-hydroxy-4-allylbenzene
    • 4-Allyl-2-methoxyphenol
    • 4-Allyl-2-methoxyphenol Solution
    • EUGENOL(AS)
    • EUGENOL(P)
    • 2-methoxy-4-(2-propen-1-yl)phenol
    • 2-methoxy-4-(prop-2-en-1-yl)phenol
    • 2-methoxy-4-allyl phenol
    • 4-allylguaiacol
    • Engenol
    • FA 100
    • FEMA 2467
    • femano.2467
    • p-Eugenol
    • 1-Allyl-3-methoxy-4-hydroxybenzene
    • Eugenol​
    • Eugenic acid
    • Allylguaiacol
    • Caryophyllic acid
    • p-Allylguaiacol
    • 2-Methoxy-4-prop-2-enylphenol
    • 2-Methoxy-4-allylphenol
    • Phenol, 2-methoxy-4-(2-propenyl)-
    • 4-Allylcatechol-2-methyl ether
    • Synthetic eugenol
    • 2-Methoxy-4-(2-propenyl)phenol
    • 4-Allyl-1-hydroxy-2-methoxybenzene
    • 5-Allylguaiacol
    • 1-Hydroxy-2-methoxy-4-prop-
    • 2-Methoxy-4-(2-propen-1-yl)phenol (ACI)
    • Phenol, 2-methoxy-4-(2-propenyl)- (9CI)
    • Phenol, 4-allyl-2-methoxy- (8CI)
    • 2-Methoxy-4-(2′-propenyl)phenol
    • 2-Methoxy-4-[2-allyl]phenol
    • 3-(3-Methoxy-4-hydroxyphenyl)propene
    • 3-(4-Hydroxy-3-methoxyphenyl)-1-propene
    • 4-Allenylguaiacol
    • 4-Hydroxy-3-methoxyallylbenzene
    • AQUI-S 20E
    • Bioxeda
    • Dentogum
    • MeSH ID: D005054
    • NSC 209525
    • NSC 8895
    • ConMedNP.474
    • 2-Methoxy 4-allylphenol
    • 4-Allyl 2-methoxyphenol
    • MLSMR
    • 4-Hydroxy-3-methoxy-1-allylbenzene
    • 1-Allyl 4-hydroxy 3-methoxybenzene
    • 1-Hydroxy-2-methoxy-4-propenylbenzene
    • SMR000059114
    • 2-Hydroxy 5-allylanisole
    • MLS000028901
    • +Expand
    • MFCD00008654
    • RRAFCDWBNXTKKO-UHFFFAOYSA-N
    • 1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3
    • OC1C(OC)=CC(CC=C)=CC=1
    • 1366759

Computed Properties

  • 164.08373g/mol
  • 0
  • 2
  • 1
  • 2
  • 3
  • 164.08373g/mol
  • 164.08373g/mol
  • 29.5Ų
  • 12
  • 145
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0
  • 164.20

Experimental Properties

  • Odor of cloves
  • greater than 1.0 (NTP, 1992) (Relative to Air)
  • Darkens and thickens on exposure to air.
  • When heated to decomposition it emits acrid smoke and irritating fumes.
  • 7.817 centipoise at 20 °C
  • 30.929 dynes/cm
  • pKa = 10.19 at 25 °C
  • Spicy, pungent taste
  • 2.12930
  • 29.46000
  • 3898
  • n20/D 1.541(lit.)
  • Slightly soluble
  • 254 °C(lit.)
  • −12-−10 °C (lit.)
  • 0.01 mm Hg at 68 °F ; 0.03 mm Hg at 77° F (NTP, 1992)
  • Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
  • 2467
  • 2.46g/l
  • 2000 μg/mL in methanol
  • Oil
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Slightly soluble in water, soluble in ethanol, acetone, ethyl acetate, ether, chloroform and other organic solvents.
  • Air Sensitive
  • 1.067 g/mL at 25 °C(lit.)
  • Index of refraction: 1.5405 at 20 °C/D
  • Odor of cloves

Eugenol Security Information

Eugenol Customs Data

  • 29095090
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Eugenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AI65389-25g
Phenol, 2-methoxy-4-(2-propenyl)-
97-53-0 98%
25g
$8.00 2024-07-18
Aaron
AR00IKL5-25g
Phenol, 2-methoxy-4-(2-propenyl)-
97-53-0 95%
25g
$3.00 2024-07-18
Ambeed
A671082-25g
4-Allyl-2-methoxyphenol
97-53-0 98%
25g
$10.0 2024-05-28
Chengdu Biopurify Phytochemicals Ltd
BP0569-100mg
Eugenol
97-53-0 98%
100mg
$30 2023-09-20
Life Chemicals
F0001-2306-0.25g
Eugenol
97-53-0 95%+
0.25g
$18.0 2023-09-07
S e l l e c k ZHONG GUO
S4706-20mg
Eugenol
97-53-0 99.07%
20mg
¥795.21 2023-09-15
TargetMol Chemicals
T1297-100mg
Eugenol
97-53-0 99.72%
100mg
¥ 415 2024-07-20
TRC
E938640-5g
Eugenol
97-53-0
5g
$ 68.00 2023-09-07
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0074-0.1ml
Eugenol
97-53-0 HPLC≥99%
0.1ml
¥100元 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E110642-250mg
Eugenol
97-53-0 ,>99.5%(GC)
250mg
¥193.90 2023-09-03

Eugenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Solvents: Methyl ethyl ketone ;  200 h, 20 °C
Reference
Esterification study of acetoxysilane by alcohols and phenols
Kopylov, Victor; Ivanov, Vladimir; Zheneva, Marina; Kireev, Vyacheslav; Djakov, Valerii, Organosilicon Chemistry V: Molecules to Materials, 2003, (2003), 344-347

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium ;  rt → 60 °C; 4 h, 60 °C
Reference
Preparation of vanillin from eugenol
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Silica ,  Oxygen ;  20 h, 20 °C; 10 h, 100 °C
Reference
Silicone derivatives of fragrant, flavoring and medicinal substances
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  90 min, 100 °C
Reference
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; Khoshnood, Abbas; Khalifeh, Reza; Doroodmand, Mohammad Mehdi, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ;  rt
Reference
Preparation of eugenol
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetyl bromide Catalysts: Lithium bromide ;  6 h, 30 - 35 °C
1.2 Reagents: Methanol ;  0.75 - 4 h, rt
Reference
Process for the preparation of alcohol by dealkylation of alkyl ethers with acyl halide in the presence of a catalytic system
, India, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Decane
Reference
Preparation of phenyl alkyl (thio)ethers
, Germany, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Selective O-deallylation of ortho-allyloxyanisoles
Sanz, Roberto; Martinez, Alberto; Marcos, Cesar; Fananas, Francisco J., Synlett, 2008, (13), 1957-1960

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium ,  Titanium chloride (TiCl3) Solvents: Tetrahydrofuran
Reference
Selective deprotection of ethers by low-valent titanium: facile cleavage of propargyl ethers
Nayak, Sandip K.; Kadam, Suresh M.; Banerji, Asoke, Synlett, 1993, (8), 581-2

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  1 - 12 h, rt
Reference
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; Kumar, Manoj; Rao, Dodla S.; Kashyap, Sudhir, New Journal of Chemistry, 2020, 44(39), 16702-16707

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: N,N-Dimethylaniline ;  rt → 190 °C; 3 h, 190 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 25 °C
Reference
Method for synthesizing para-eugenol
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Bismuth trichloride Solvents: Acetonitrile ,  Water ;  1 h, 50 °C
Reference
Bismuth trichloride-mediated cleavage of phenolic methoxymethyl ethers
Obaro-Best, Oghale; Reed, Jack; Norfadilah, Alya A. F. B.; Monahan, Ryan; Sunasee, Rajesh, Synthetic Communications, 2016, 46(7), 586-593

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Cupric nitrate ,  Cobalt dinitrate Solvents: Water ;  rt → 75 °C; 75 °C → rt
1.2 Catalysts: Urea ;  12 h, 200 °C; 900 °C
1.3 Catalysts: Ethylenediaminetetraacetic acid ,  (+)-Tartaric acid
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 16 °C
1.6 Reagents: Sodium chloride Solvents: Water ;  16 °C; 16 °C → 12 °C
1.7 2 h, 22 °C; 1 h, 27 °C
Reference
A method for synthesis of eugenol
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Sodium tetrachloroaurate Solvents: Methanol ;  7 h, rt
Reference
Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate
Zhang, Qi; Kang, Xiuqin; Long, Lei; Zhu, Lijuan; Chai, Yonghai, Synthesis, 2015, 47(1), 55-64

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane ,  Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 70 °C
Reference
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
Cook, Adam; MacLean, Haydn; St. Onge, Piers; Newman, Stephen G., ACS Catalysis, 2021, 11(21), 13337-13347

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide ,  Toluene ;  30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol ,  Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ;  pH 5
Reference
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Aluminum trichloride hexahydrate Solvents: Acetonitrile ,  Water ;  30 min, rt
1.2 4 h, 80 °C
Reference
AlCl3.6H2O/KI/CH3CN/H2O. An efficient and versatile system for chemoselective C-O bond cleavage and formation of halides and carbonyl compounds from alcohols in hydrated media
Gogoi, Pranjal; Konwar, Dilip; Das Sharma, Saikat; Gogoi, Prodip Kumar, Synthetic Communications, 2006, 36(9), 1259-1264

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  80 °C
Reference
Study on characterization and degree of esterification of styrene maleic anhydride by some medicines
Rajput, Ravish Singh; Rupainwar, D. C.; Singh, Rama Kant; Singh, Amarika, Indian Journal of Chemistry, 2009, (2009), 1597-1600

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Sodium borohydride
Reference
Deoxymercuration with nickel boride
Singhal, G. M.; Sarma, J. C.; Sharma, R. P., Indian Journal of Chemistry, 1989, (1989), 853-4

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Eugenol Raw materials

Eugenol Preparation Products

Eugenol Suppliers

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